molecular formula C18H11NO5 B2526717 (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one CAS No. 140399-54-8

(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one

Cat. No.: B2526717
CAS No.: 140399-54-8
M. Wt: 321.288
InChI Key: DSFXIONAUCAVFJ-CMDGGOBGSA-N
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Description

(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one typically involves a multi-step process. One common method is the condensation reaction between 3-acetylcoumarin and an aromatic aldehyde, such as 3-nitrobenzaldehyde, in the presence of a catalyst like L-proline. The reaction is carried out under reflux conditions in ethanol, yielding the desired product in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring basic conditions.

Major Products

    Oxidation: Various nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted coumarin derivatives with different functional groups.

Scientific Research Applications

(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the coumarin moiety can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one is unique due to its specific combination of a nitrophenyl group and a coumarin core

Properties

IUPAC Name

3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c20-16(9-8-12-4-3-6-14(10-12)19(22)23)15-11-13-5-1-2-7-17(13)24-18(15)21/h1-11H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFXIONAUCAVFJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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